molecular formula C15H23N3O3 B2997707 N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898357-94-3

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2997707
CAS No.: 898357-94-3
M. Wt: 293.367
InChI Key: LGHBUAYIYDWFLE-UHFFFAOYSA-N
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Description

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a diethylaminoethyl group at the N1 position and a 3-methoxyphenyl group at the N2 position. Oxalamides are widely studied for diverse applications, including flavor enhancement (e.g., umami agonists), antimicrobial activity, and metabolic interactions .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-18(5-2)10-9-16-14(19)15(20)17-12-7-6-8-13(11-12)21-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHBUAYIYDWFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of 2-(diethylamino)ethylamine with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted oxalamides depending on the reagents used.

Scientific Research Applications

Scientific Research Applications of N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide

This compound is a synthetic organic compound that has garnered interest across chemistry, biology, and medicine. Featuring a diethylaminoethyl group and a methoxyphenyl group attached to an oxalamide backbone, it serves as a versatile molecule for various research and industrial purposes.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Due to its functional groups, it can be employed in oxidation, reduction, and substitution reactions to create a variety of derivatives.

Biology

This compound is investigated as a potential biochemical probe or inhibitor in enzymatic studies. Compounds with structures similar to this compound have demonstrated interactions with various enzymes, proteins, and other biomolecules. They can also influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Medicine

This compound is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Flavoring Agents: S336 and Related Oxalamides

The umami agonist S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shares a similar oxalamide backbone but differs in substituents. Key comparisons include:

  • Structural Relevance : The 3-methoxyphenyl group in the target compound may confer distinct metabolic or flavor-enhancing properties compared to S336’s dimethoxybenzyl and pyridyl groups .

Antimicrobial Oxalamides (GMC Series)

The GMC series () includes GMC-8 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(3-methoxyphenyl)oxalamide), which shares the 3-methoxyphenyl moiety with the target compound. Key differences include:

  • N1 Substituent: GMC-8 features a cyclic imide (1,3-dioxoisoindolin-2-yl), whereas the target compound has a diethylaminoethyl group. This substitution likely impacts solubility and antimicrobial efficacy.
  • In contrast, other oxalamides (e.g., compound 21 in ) achieved 83% yield, suggesting that the target compound’s diethylaminoethyl group may pose synthetic challenges .

Pharmacologically Active Oxalamides

CYP Inhibition and Metabolic Interactions
  • Implications for Target Compound: The diethylaminoethyl group may alter CYP binding compared to pyridyl or benzyl substituents, necessitating specific metabolic studies.
Antiviral and Anticancer Derivatives
  • BNM-III-170 () and Regorafenib analogs () demonstrate oxalamides’ versatility in drug design. For example, BNM-III-170 incorporates a guanidinomethyl group for enhanced antiviral activity .
  • Target Compound’s Potential: The 3-methoxyphenyl group is common in kinase inhibitors, suggesting possible anticancer applications if paired with optimized N1 substituents.

Physicochemical Properties

  • Thermal Stability: Adamantyl-substituted oxalamides () exhibit high melting points (>210°C) and purity (>90%), suggesting that bulky N1 groups enhance stability. The target compound’s diethylaminoethyl group may reduce thermal stability compared to adamantyl derivatives .
  • Solubility : Compounds with furan or indole substituents (e.g., ) show variable solubility in organic solvents, which could guide formulation strategies for the target compound .

Biological Activity

N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its biochemical properties, mechanisms of action, and research applications.

Chemical Structure and Properties

The compound belongs to the oxalamide family, characterized by the presence of an oxalamide functional group linked to diethylamino and methoxyphenyl moieties. Its molecular formula is C14H20N4O2C_{14}H_{20}N_{4}O_{2}. The structural features suggest potential interactions with various biological targets, particularly enzymes and receptors.

Interactions with Biomolecules

Research indicates that compounds with similar structures can interact with various enzymes and proteins. This compound is investigated for its role as a biochemical probe or inhibitor in enzymatic studies. The diethylamino group may facilitate interactions with specific receptors or enzymes, potentially modulating their activity.

The precise mechanism of action for this compound remains largely undefined. However, it is believed that the compound's interaction with molecular targets involves:

  • Binding Affinity : The methoxyphenyl group may enhance binding affinity towards specific targets.
  • Enzyme Modulation : The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, including:

  • Anti-inflammatory Effects : Investigations suggest that it could inhibit pathways involved in inflammation.
  • Analgesic Properties : Preliminary studies indicate potential pain-relieving effects.

Scientific Research

This compound serves as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and protein-ligand interactions. It may also be utilized in the synthesis of more complex molecules for drug development.

Case Studies and Experimental Findings

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:

  • Inhibition Studies : Compounds with similar structures have been shown to inhibit specific protein kinases involved in cancer progression, suggesting that this compound could have similar applications .
  • Anticancer Activity : Related oxalamides have exhibited anticancer properties against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3,4-DimethoxyphenethylamineSimilar methoxy groupNeurotransmitter modulation
2-Methoxyphenyl isocyanatePrecursor for synthesisEnzyme inhibition

This comparison highlights the unique structural characteristics of this compound that may confer distinct biological properties compared to its analogs.

Q & A

Basic: How is N1-(2-(diethylamino)ethyl)-N2-(3-methoxyphenyl)oxalamide synthesized and characterized?

Methodological Answer:
The synthesis typically involves a two-step oxalamide coupling reaction. First, the diethylaminoethylamine and 3-methoxyphenylamine precursors are prepared. The oxalyl chloride intermediate reacts sequentially with each amine under controlled conditions (e.g., anhydrous tetrahydrofuran at 0–5°C). After purification via column chromatography, structural validation employs LC-MS (to confirm molecular weight, e.g., calculated vs. observed m/z values) and ¹H/¹³C NMR (to verify substituent connectivity and stereochemistry, if applicable). For example, the diethylaminoethyl group would show characteristic triplet signals for the ethyl chains (δ ~1.0–1.2 ppm) and a multiplet for the methylene groups (δ ~2.5–3.5 ppm), while the 3-methoxyphenyl moiety would exhibit aromatic protons (δ ~6.8–7.2 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) .

Basic: What analytical techniques validate the purity and structural integrity of this compound?

Methodological Answer:
Critical techniques include:

  • HPLC : To assess purity (>95% by area under the curve at 215–254 nm), using a C18 column with a water/acetonitrile gradient .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., ESI+ mode with <5 ppm error) .
  • Differential Scanning Calorimetry (DSC) : Determines melting point consistency (e.g., sharp endothermic peaks >150°C) to rule out polymorphic impurities .
    Discrepancies in NMR splitting patterns or unexpected LC-MS adducts may indicate residual solvents or unreacted intermediates, necessitating repurification.

Advanced: How do structural modifications (e.g., substituent variation) influence its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

  • Diethylaminoethyl group : Replace with pyrrolidinyl or piperazinyl analogs to modulate lipophilicity and hydrogen-bonding capacity. Activity shifts can be quantified via in vitro assays (e.g., enzyme inhibition IC₅₀) .
  • 3-Methoxyphenyl moiety : Substitute with electron-withdrawing groups (e.g., nitro) or bulkier aryl systems to evaluate steric and electronic effects on target binding. For example, observed that 4-chlorobenzyloxy substitution enhanced inhibitory potency against soluble epoxide hydrolase by 12-fold compared to methoxy analogs .
  • Oxalamide linker : Replace with urea or thiourea to assess backbone flexibility’s role in target engagement .

Advanced: What strategies optimize pharmacokinetic properties (e.g., metabolic stability) of this compound?

Methodological Answer:
Key approaches include:

  • Metabolic soft-spot analysis : Incubate with liver microsomes to identify vulnerable sites (e.g., diethylaminoethyl demethylation). Stabilize via fluorination or cyclization (e.g., converting the diethyl group to a piperidine ring) .
  • LogP adjustment : Introduce polar groups (e.g., hydroxyls) to reduce excessive lipophilicity, improving aqueous solubility. highlights that oxalamides with dimethoxybenzyl groups exhibited favorable NOEL values (100 mg/kg/day) due to balanced absorption and clearance .
  • Prodrug design : Mask labile groups (e.g., esterify the methoxy phenyl) for controlled release .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference inhibitors. For example, used recombinant human soluble epoxide hydrolase under identical buffer conditions (pH 7.4, 25°C) to ensure reproducibility .
  • Compound purity : Re-test batches with residual solvents (e.g., DMSO >0.1%) using orthogonal methods like LC-MS/MS. resolved stereoisomeric discrepancies (e.g., 1:1 mixtures vs. pure enantiomers) via chiral HPLC .
  • Target promiscuity : Perform counter-screens against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .

Advanced: What in silico methods predict binding interactions and selectivity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the target’s active site (e.g., hydrogen bonds with catalytic residues). utilized molecular mechanics (MM) simulations to optimize oxalamide binding to copper-mediated catalytic systems .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. For example, the diethylaminoethyl group’s conformational flexibility may reduce binding entropy .
  • Pharmacophore modeling : Align with known active analogs (e.g., oxalamides from ) to identify critical features like hydrogen-bond acceptors or aromatic π-stacking .

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